molecular formula C14H14N2O3 B177184 (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine CAS No. 126991-22-8

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine

Cat. No.: B177184
CAS No.: 126991-22-8
M. Wt: 258.27 g/mol
InChI Key: AYXCJSMKISRCNM-UHFFFAOYSA-N
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Description

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine is an organic compound with the molecular formula C14H14N2O3 It is a derivative of benzylamine, where the benzyl group is substituted with a methoxy group at the ortho position and the phenyl group is substituted with a nitro group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine typically involves the reaction of 2-methoxybenzylamine with 2-nitrobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder in acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed

    Reduction: (2-Methoxy-benzyl)-(2-amino-phenyl)-amine.

    Oxidation: (2-Hydroxy-benzyl)-(2-nitro-phenyl)-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxy-benzyl)-(2-amino-phenyl)-amine: Similar structure but with an amino group instead of a nitro group.

    (2-Hydroxy-benzyl)-(2-nitro-phenyl)-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2-Methoxy-benzyl)-(4-nitro-phenyl)-amine: Similar structure but with the nitro group at the para position.

Uniqueness

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and biological activity. The ortho substitution pattern may result in distinct steric and electronic effects compared to other isomers, leading to unique properties and applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-14-9-5-2-6-11(14)10-15-12-7-3-4-8-13(12)16(17)18/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXCJSMKISRCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428640
Record name (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126991-22-8
Record name (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25 g (0.177 mole) of 1-Flouro-2-nitrobenzene is added to a 500 ml round bottom flask containing a solution of 200 ml of anhydrous DMF and 24.28 g (0.177 mole) of 2-Methoxybenzylamine. 73.27 g (0.531 mole) of K2CO3 is added and the reaction mixture is stirred at room temperature for 3 hours. The reaction mixture is filtered through celite and washed with 400 ml of ethyl acetate. The filtrate is then washed twice with 200 mL saturated brine and twice with 200 mL water. The organic layer is dried over anhydrous Na2SO4 concentrated in vacuo to afford 32 g (0.13 mole, 76%) of (2-methoxy-benzyl)-(2-nitro-phenyl)-amine (1). 1H NMR (400 MHz, DMSO) 8.6 (m, 1H), 8.0 (m, 1H), 7.4 (m, 1H), 7.2 (m, 2H), 7.0 (m, 1H), 6.8 (m, 2H), 6.6 (m, 1H) 4.6 (m, 2H), 3.8(s, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
73.27 g
Type
reactant
Reaction Step Two
Quantity
24.28 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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